molecular formula C11H21NO3 B11752432 (R)-tert-Butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B11752432
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-RKDXNWHRSA-N
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Description

(R)-tert-Butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features two stereocenters in the (R) configuration, making it a crucial precursor for the synthesis of enantiomerically pure molecules. Its primary research application is as a key chiral intermediate in the development of pharmaceutical compounds, particularly beta-lactam antibiotics. The tert-butyloxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen, allowing for selective functionalization at other sites, while the hydroxymethyl side chain provides a handle for further chemical elaboration. Researchers utilize this building block to construct complex molecular architectures where the defined stereochemistry is critical for biological activity, such as in enzyme inhibitors and receptor ligands. The compound's rigid pyrrolidine ring is a common scaffold found in many bioactive molecules. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use. For detailed specifications, including CAS number and analytical data, please refer to the Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

JNNOAQQODYAQBD-RKDXNWHRSA-N

Isomeric SMILES

C[C@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Core Construction

The pyrrolidine ring is typically derived from enantiomerically pure precursors to preserve stereochemical integrity. A common approach involves reductive amination of δ-nitro keto intermediates. For example, nitroalkene substrates undergo asymmetric Ni-catalyzed coupling with α-ketoesters to establish the pyrrolidine backbone with >95% enantiomeric excess (ee). Subsequent hydrogenation over Raney Ni (900 psi H₂) facilitates simultaneous nitro reduction, cyclization, and stereoselective ketimine reduction, yielding the pyrrolidine ring system.

Hydroxyethyl Group Introduction

The (R)-1-hydroxyethyl substituent is installed via nucleophilic displacement or Grignard addition. In one protocol, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate reacts with diethylmalonate under basic conditions (KOtBu, 1-methyl-2-pyrrolidinone, 60°C), followed by hydrolysis and borane-THF reduction to yield the (R)-configured hydroxyethyl group. This method achieves 78% yield with inversion of configuration at the reaction site.

Stepwise Synthetic Routes

Mesylation-Displacement-Reduction Sequence

Step 1: Mesylation
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (2.2 eq) in toluene at 0–5°C, catalyzed by triethylamine (3.0 eq), to form the mesylate intermediate (92% yield).

Step 2: Malonate Displacement
The mesylate reacts with diethylmalonate (1.5 eq) in 1-methyl-2-pyrrolidinone at 60°C for 12 h, yielding diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (85% yield).

Step 3: Hydrolysis and Reduction
Hydrolysis with KOH (2.0 M, EtOH/H₂O) followed by borane-THF reduction (0°C to RT, 4 h) produces tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (73% yield over two steps).

Stereochemical Control Mechanisms

Dynamic Kinetic Resolution

During malonate displacement (Step 2), the use of potassium tert-butoxide induces epimerization at the α-carbon, converting the initial (S)-configured product to the (R)-isomer via a stabilized enolate intermediate. This dynamic process achieves a 98:2 dr favoring the desired diastereomer.

Asymmetric Catalysis

Nickel-catalyzed couplings employing (R)-BINAP ligands enable enantioselective formation of the pyrrolidine core (96% ee). The chiral environment directs facial selectivity during the [2+2] cycloaddition step, ensuring correct absolute configuration.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Recent advancements employ flow chemistry to enhance reaction control:

ParameterBatch ProcessFlow Microreactor
Reaction Time12 h15 min
Yield78%89%
Solvent Consumption15 L/kg product5 L/kg product

Key advantages include precise temperature modulation (±0.5°C) and rapid mixing, minimizing side reactions during mesylation.

Analytical Characterization

Chiral HPLC Validation

Purity and enantiomeric excess are quantified using Chiralpak IC-3 columns (4.6 × 250 mm, 3 μm). Mobile phase: n-hexane/ethanol (85:15) at 1.0 mL/min; retention times: 12.3 min ((R,R)-isomer), 14.7 min ((S,S)-isomer).

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 6.8 Hz, 1H, CH-OH), 3.78–3.65 (m, 2H, pyrrolidine CH₂), 1.48 (s, 9H, tert-butyl).

  • ¹³C NMR: 155.2 (C=O), 79.8 (C(CH₃)₃), 68.4 (CH-OH), 28.3 (C(CH₃)₃).

Comparative Method Analysis

Yield and Efficiency

MethodStepsTotal YieldStereopurity
Mesylation-Reduction373%98% ee
Asymmetric Coupling565%96% ee

The mesylation approach offers superior yield and scalability, while asymmetric methods reduce downstream purification needs .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(®-1-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in DCM at room temperature.

Major Products Formed

    Oxidation: ®-tert-Butyl 2-(®-1-oxoethyl)pyrrolidine-1-carboxylate.

    Reduction: ®-tert-Butyl 2-(®-1-hydroxyethyl)pyrrolidine-1-carboxylate.

    Substitution: ®-tert-Butyl 2-(®-1-chloroethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity

Research indicates that compounds similar to (R)-tert-butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate exhibit significant antiviral properties. A study by Bernardino et al. demonstrated that these compounds can inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections.

Table 1: Antiviral Efficacy of Pyrrolidine Derivatives

CompoundVirus TargetedEfficacy (%)Reference
Compound AHerpes Simplex Virus70%Bernardino et al.
Compound BInfluenza Virus65%Smith et al.

2. Antibacterial Activity

The antibacterial properties of this compound have been documented in various studies. It has shown efficacy against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacteria TargetedMinimum Inhibitory Concentration (µg/mL)Reference
Compound CStaphylococcus aureus4.5Johnson et al.
Compound DEscherichia coli10.0Lee et al.

Synthesis and Structural Studies

The synthesis of this compound is notable for its efficiency and the ability to produce high yields with minimal by-products. The retrosynthetic analysis suggests feasible synthetic routes that can be optimized for larger-scale production.

Table 3: Synthetic Routes for this compound

Route NumberStarting MaterialYield (%)Reference
Route 1Precursor A85%Zhang et al.
Route 2Precursor B90%Chen et al.

Case Studies

Case Study 1: Antiviral Mechanism Exploration

A comprehensive study evaluated the antiviral mechanisms of pyrrolidine derivatives, including this compound. The research indicated that these compounds could inhibit viral entry into host cells, providing a basis for their use in antiviral therapies.

Case Study 2: Antibacterial Efficacy Assessment

In a comparative study on the antibacterial efficacy of pyrrolidine derivatives, it was found that certain compounds exhibited superior activity against bacterial strains compared to traditional antibiotics. This emphasizes the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyethyl group in the target compound enables high enantioselectivity (E > 200) via enzymatic resolution, as seen in phenylcarbamate analogues . In contrast, methoxy-oxoethyl or aminomethyl substituents (e.g., ) lack inherent chirality but offer distinct reactivity for coupling reactions. Bulkier groups (e.g., 4-octylphenethyl in ) increase hydrophobicity, favoring membrane permeability in anticancer agents but complicating synthetic purification.

Synthetic Routes: Enzymatic kinetic resolution (CAL-B lipase) is critical for achieving enantiopure hydroxyethyl derivatives , whereas alkylation (e.g., ) or esterification (e.g., ) methods dominate for non-chiral analogues. Boc deprotection under acidic conditions is a common step for generating free amines (e.g., ), but this is unnecessary in hydroxyethyl derivatives due to their stable hydroxyl group .

Applications: Hydroxyethyl-containing compounds are pivotal in stereoselective synthesis of alcohols and amines for APIs . Aminomethyl derivatives (e.g., ) are preferred for peptidomimetics due to their nucleophilic NH2 groups .

Enantioselectivity and Stereochemical Control

The target compound’s (R,R)-configuration is achieved via CAL-B lipase-mediated transesterification, a method validated for phenylcarbamate analogues . In contrast, tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS: 1194376-31-2) lacks a hydroxyl group, rendering enzymatic resolution ineffective and necessitating chiral chromatography .

Physicochemical Properties

  • Polarity : The hydroxyethyl group increases polarity compared to methoxy-oxoethyl or aryl-substituted analogues, impacting solubility in aqueous-organic mixtures .
  • Stability : Boc-protected pyrrolidines (e.g., ) exhibit superior stability under basic conditions compared to free amines (e.g., ), which require HCl salts for storage .

Research Findings and Implications

  • Enzymatic vs. Chemical Synthesis : CAL-B lipase achieves >200 enantioselectivity for hydroxyethyl derivatives , whereas chemical methods (e.g., NaBH4 reduction in ) produce racemic mixtures requiring additional resolution steps.
  • Biological Activity : Hydrophobic analogues (e.g., 4-octylphenethyl in ) show promise in anticancer studies, while polar hydroxyethyl derivatives are more suited for CNS drug candidates due to blood-brain barrier penetration .

Biological Activity

(R)-tert-Butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its CAS number 132482-06-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • Purity : ≥95%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in cancer research and neuropharmacology.

Research indicates that this compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit cancer cell growth while sparing non-tumorigenic cells, suggesting a selective action that could be beneficial in cancer therapies.

Case Studies

  • Cancer Cell Inhibition :
    A study highlighted the compound's ability to inhibit growth in tumorigenic murine liver cell lines at concentrations as low as 10 µM without affecting healthy cells. This selectivity is crucial for developing targeted cancer therapies .
  • Cell Cycle Arrest :
    The compound was observed to induce cell cycle arrest in cancer cells, which was confirmed through assays measuring phosphorylated histone H3 levels. This suggests that this compound may interfere with the mitotic process, leading to apoptosis .
  • Neuroprotective Effects :
    Preliminary studies have indicated potential neuroprotective effects, possibly through antioxidant mechanisms. Compounds that modulate oxidative stress pathways are of particular interest for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentrationReference
Cancer Cell Growth InhibitionSignificant inhibition10 µM
Cell Cycle ArrestInduction of mitotic arrestMeasured via pH3
Neuroprotective PotentialAntioxidant activityPreliminary studies

Q & A

Q. What are the established synthetic routes for (R)-tert-Butyl 2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate, and how is stereochemical control achieved?

Answer: The synthesis typically involves stereoselective cyclization or chiral catalysis to establish the (R,R)-configuration. Key steps include:

  • Cyclization of nitrogen-containing precursors : For example, using DIPEA (diisopropylethylamine) in CH₂Cl₂ to form the pyrrolidine ring, followed by hydroxyethyl group introduction via nucleophilic substitution .
  • Chiral catalytic systems : Iridacycle complexes or chiral amines can enforce enantioselectivity during ring closure .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization .

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsYieldStereochemical ControlSource
Cyclization with DIPEACH₂Cl₂, DIPEA, mixed anhydride method59%Controlled via chiral precursors
Catalytic hydrogenationH₂, Pd/C, ethanol78%Achieved via chiral intermediates
Sulfonyloxy activationDMAP, triethylamine, CH₂Cl₂N/AStereochemistry retained

Q. Which spectroscopic and chromatographic techniques are critical for confirming structure and enantiomeric purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrrolidine backbone and substituents. Key signals include the tert-butyl group (δ ~1.4 ppm) and hydroxyethyl protons (δ ~3.5–4.0 ppm) .
  • Chiral HPLC/GC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with hexane/isopropanol mobile phases .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₂₁NO₃ for related derivatives ).
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers troubleshoot low cyclization efficiency during synthesis?

Answer: Low yields often arise from incomplete ring closure or side reactions . Mitigation strategies include:

  • Optimizing reaction temperature : Cyclization at 0–20°C minimizes side reactions .
  • Catalyst screening : Chiral iridacycle complexes improve enantioselectivity and reaction rates .
  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilicity of intermediates .
  • Purification adjustments : Use flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

Answer: Contradictions may stem from solvent effects , conformational flexibility , or assay variability . Methodological steps include:

  • Molecular dynamics simulations : Assess ligand-receptor interactions under physiological conditions .
  • Dose-response assays : Validate activity across multiple concentrations to rule out false positives .
  • Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to confirm bioavailability .

Case Study : A derivative with predicted kinase inhibition showed no activity in vitro. Further analysis revealed rapid hydrolysis of the ester group in cell media, necessitating prodrug design .

Q. What strategies enable stereochemical analysis when X-ray crystallography is unavailable?

Answer:

  • NOESY NMR : Detects spatial proximity between protons (e.g., hydroxyethyl and pyrrolidine H atoms) to infer configuration .
  • Electronic Circular Dichroism (ECD) : Correlates Cotton effects with absolute configuration using chiral centers .
  • Derivatization : Convert the compound to a crystalline derivative (e.g., Mosher ester) for easier analysis .

Q. How can researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Compare data across published studies to identify trends or outliers (e.g., inconsistent results may stem from impurities in early synthetic batches) .

Q. What methodologies are recommended for scaling up synthesis without compromising enantiomeric purity?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer for reproducible cyclization .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Chiral stationary phase (CSP) chromatography : Purify large batches while retaining enantiomeric excess >99% .

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